molecular formula C12H12Cl2O2 B11717558 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B11717558
M. Wt: 259.12 g/mol
InChI Key: DTAFCYCHKCQZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with cyclopentanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, palladium-catalyzed hydrocarboxylation of cyclopentene with 3,5-dichlorobenzyl chloride can be employed to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic Acid: The parent compound without the dichlorophenyl substitution.

    3,5-Dichlorobenzoic Acid: A similar compound with a dichlorophenyl group but lacking the cyclopentane ring.

    1-(3,5-Dichlorophenyl)ethanone: A related compound with a ketone group instead of the carboxylic acid.

Uniqueness

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid is unique due to the combination of the cyclopentane ring and the dichlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12Cl2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)

InChI Key

DTAFCYCHKCQZFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.